1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a tert-butylperoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene typically involves the reaction of tert-butyl hydroperoxide with a brominated benzene derivative. One common method includes the reaction of tert-butyl hydroperoxide with 1-bromo-4-isopropylbenzene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a hydrocarbon derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of tert-butylperoxy derivatives.
Reduction: Formation of 1-tert-butyl-4-isopropylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems as a reactive oxygen species generator.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene involves the generation of free radicals through the decomposition of the tert-butylperoxy group. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the tert-butylperoxy group.
1-Bromo-4-(2-bromopropan-2-yl)benzene: Similar structure with a bromine atom instead of the tert-butylperoxy group.
Uniqueness
Its ability to generate free radicals makes it valuable in polymerization and oxidation reactions .
Properties
CAS No. |
35658-88-9 |
---|---|
Molecular Formula |
C13H19BrO2 |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-bromo-4-(2-tert-butylperoxypropan-2-yl)benzene |
InChI |
InChI=1S/C13H19BrO2/c1-12(2,3)15-16-13(4,5)10-6-8-11(14)9-7-10/h6-9H,1-5H3 |
InChI Key |
PMDZOTAUIIYGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.